5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenyl ring, an imidazo[4,5-b]pyridine core, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine, followed by cyclization under acidic conditions. Subsequent steps may include methylation and carboxylation reactions to introduce the methyl group and carboxylic acid functionality, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of alcohols or other reduced carboxylic acid derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its phenyl group and carboxylic acid functionality make it a versatile tool for probing biological systems.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid
5-(4-Hydroxyphenyl)hydantoin
5-(4-Hydroxyphenyl)-5-phenylhydantoin
Uniqueness: 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a carboxylic acid group and an imidazo[4,5-b]pyridine core, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-2-4-9(18)5-3-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUHCVVGMSBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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